molecular formula C9H14 B100749 2-Methyl-1-octen-3-yne CAS No. 17603-76-8

2-Methyl-1-octen-3-yne

Cat. No. B100749
CAS RN: 17603-76-8
M. Wt: 122.21 g/mol
InChI Key: FPKTZBDAOSTAHN-UHFFFAOYSA-N
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Description

2-Methyl-1-octen-3-yne is a compound that features a methyl substituent which influences its chemical behavior, particularly in thermal isomerization reactions. The presence of a methyl group in specific positions on the carbon chain can lead to different rearrangement products. For instance, when a methyl group is located at the 1-position, the compound tends to form aromatic products upon isomerization .

Synthesis Analysis

The synthesis of compounds related to 2-Methyl-1-octen-3-yne can involve various strategies, including protonolysis reactions. Although not directly related to 2-Methyl-1-octen-3-yne, the synthesis of yttrium chalcogenides via protonolysis reactions between Y[N(SiMe3)2]3 and HN(QPPh2)2 in methylene chloride demonstrates the type of synthetic methods that might be employed in the preparation of organometallic compounds with complex substituents .

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Methyl-1-octen-3-yne can be characterized using techniques such as X-ray diffraction (XRD), nuclear magnetic resonance (NMR), and other spectroscopic methods. These techniques provide insights into the arrangement of atoms within a molecule and can help in understanding the influence of substituents on the overall molecular geometry .

Chemical Reactions Analysis

The chemical behavior of 2-Methyl-1-octen-3-yne is influenced by the position of the methyl substituent. The compound undergoes thermal isomerization, where the position of the methyl group determines the type of rearrangement and the resulting product. Methyl groups at the 6-position favor the formation of 1,4-cycloheptadienes, while those at the 1-position lead to the formation of aromatic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds can be predicted using theoretical calculations such as density functional theory (DFT). These calculations can provide detailed information about local and global chemical activities, molecular properties, and the electrophilic and nucleophilic nature of a compound. Additionally, non-linear optical behaviors can be examined through parameters such as the total dipole moment, mean polarizability, and first-order hyperpolarizability .

Scientific Research Applications

Rhodium(I)-Catalyzed Dimerization

  • 2-Methyl-1-octen-3-yne can undergo dimerization under the catalysis of Rhodium(I) complexes. This process is significant in the formation of branched-chain isomers, demonstrating the compound's reactivity and potential in synthetic organic chemistry (Carlton & Read, 1978).

Intramolecular Pauson-Khand Reaction

  • This compound is involved in the intramolecular Pauson-Khand reaction, a crucial process in organic synthesis, particularly in the formation of complex cyclic structures. This reaction is essential for producing compounds with potential pharmaceutical applications (Ishizaki et al., 2004).

Anionic Polymerization

  • 2-Methyl-1-octen-3-yne exhibits unique behavior in anionic polymerization. The polymerization behavior is influenced by the substituent at the 2-position, highlighting its potential in polymer science (Ochiai, Tomita, & Endo, 2002).

Gold(I)-Catalyzed Hydroamination

  • The compound is also involved in Gold(I)-catalyzed hydroamination reactions. Such reactions are crucial in the synthesis of amines, a fundamental class of organic compounds with broad applications in medicinal and industrial chemistry (Zhang, Lee, & Widenhoefer, 2009).

Intermolecular Allylstannylation

  • It's used in intramolecular allylstannylation, a reaction that provides access to complex molecular architectures. This is particularly relevant in the synthesis of natural products and pharmaceuticals (Miura, Fujisawa, & Hosomi, 2004).

Spectroscopic Characterization

  • Spectroscopic studies on 2-Methyl-1-octen-3-yne have been conducted to understand its molecular structure and behavior. These studies are fundamental in the field of molecular spectroscopy (Hsu & Flygare, 1969).

Hydrogenation Studies

  • The hydrogenation of 2-Methyl-1-octen-3-yne has been studied, providing insights into reaction mechanisms and catalysis, essential for industrial applications (Freidlin & Kaup, 1963).

Chemical Kinetics in Biodiesel

  • The compound plays a role in understanding the chemical kinetics of unsaturated esters, particularly in the context of biodiesel combustion, a significant area in renewable energy research (Fridlyand, Goldsborough, & Brezinsky, 2015).

properties

IUPAC Name

2-methyloct-1-en-3-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14/c1-4-5-6-7-8-9(2)3/h2,4-6H2,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPKTZBDAOSTAHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC#CC(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00170070
Record name 2-Methyl-1-octen-3-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00170070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1-octen-3-yne

CAS RN

17603-76-8
Record name 2-Methyl-1-octen-3-yne
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017603768
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-1-octen-3-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00170070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
AR GOLPARVAR, A HADIPANAH… - Acta Agriculturae …, 2016 - ojs.aas.bf.uni-lj.si
Dracocephalum moldavica L. and Dracocephalum kotschyi Boiss. are aromatic plants belonging to Lamiaceae family. The aim of this study was to identify the chemical components of D…
Number of citations: 43 ojs.aas.bf.uni-lj.si
X Xu, S Shan, W Wang, H Liu - Evidence-based Complementary and …, 2020 - hindawi.com
Moxibustion plays an important role in the prevention and treatment of diseases and the promotion of human health. In this study, the components in moxa smoke from Jiangxi Poai …
Number of citations: 8 www.hindawi.com
IU Okagu - Open Access Library Journal, 2018 - scirp.org
The bioactive compounds in methanol extract of Xylopia aethiopica fruits were determined using a combination of gas chromatography and mass spectrometry (GC-MS). The compound …
Number of citations: 12 www.scirp.org
B Ochiai, I Tomita, T Endo - Macromolecules, 2002 - ACS Publications
… 2-Methyl-1-octen-3-yne (1b) and 2,5,5-trimethyl-1-hexen-3-yne (1c) were prepared as reported. Benzene was dried over sodium benzophenone ketyl and distilled under N 2 . Methyl …
Number of citations: 3 pubs.acs.org
G Song, Y Yu, T Liu, H Xi, Y Zhou - Journal of hazardous materials, 2019 - Elsevier
The performance of the microaeration hydrolytic acidification (MAHA) process and microbial community were investigated under different organic loading rates (OLRs) for the …
Number of citations: 41 www.sciencedirect.com
G Song, H Xi, Y Zhou, L Fu, X Xing, C Wu - Bioresource Technology, 2017 - Elsevier
The influence of organic loading rate (OLR) on the performance of hydrolytic acidification process for treating 2-butenal manufacture wastewater was comprehensively studied, while its …
Number of citations: 29 www.sciencedirect.com
B Ochiai, I Tomita, T Endo - Macromolecular Chemistry and …, 2001 - Wiley Online Library
The radical polymerization of 4‐mono‐ and 2,4‐disubstituted enyne monomers (CH 2 =CH—C≡C—R and CH 2 =C(CH 3 )—C≡C—R, respectively; R = Ph, n‐Bu, t‐Bu, and (CH 3 ) 3 Si…
Number of citations: 12 onlinelibrary.wiley.com
D Sun, JL Gower, CE Stokes, GL Windham, RE Baird… - 2015 - ijras.com
The identification and classification of Aspergillus flavus (A. flavus) from an examination of the microbial volatile organic compounds (MVOCs) emitted by the fungus has the potential to …
Number of citations: 4 ijras.com
M Zheng - 1992 - search.proquest.com
be from any type of computer printer. Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or …
Number of citations: 3 search.proquest.com
E Richaud, A Guinault, S Baiz, F Nizeyimana - Polymer Degradation and …, 2019 - Elsevier
The thermal oxidation of networks based on epoxidized linseed oil cured with an anhydride hardener was studied in the 120–200 C range by means of FTIR spectroscopy and …
Number of citations: 7 www.sciencedirect.com

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